Diazoethane

概述

描述

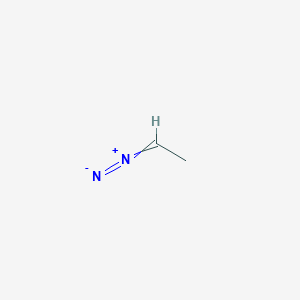

Diazoethane is an organic compound with the formula C₂H₄N₂. It is a member of the diazo compound family, characterized by the presence of a diazo group (N=N) attached to a carbon atom. This compound is a highly reactive and unstable compound, typically existing as a yellow gas at room temperature. It is known for its explosive nature and is usually handled with extreme caution in laboratory settings.

准备方法

Synthetic Routes and Reaction Conditions

Diazoethane can be synthesized through several methods, including:

Reaction of Ethylamine with Nitrous Acid: This method involves the reaction of ethylamine with nitrous acid to form this compound. The reaction is typically carried out at low temperatures to prevent decomposition.

Decomposition of Ethyl Diazonium Salts: Ethyl diazonium salts can be decomposed to produce this compound. This method requires careful control of reaction conditions to avoid explosive decomposition.

Industrial Production Methods

Due to its highly reactive and explosive nature, this compound is not produced on an industrial scale. It is generally prepared in situ in small quantities for specific laboratory applications.

化学反应分析

Reactions with Aldehydes

Diazoethane undergoes nucleophilic addition reactions with aliphatic aldehydes to form corresponding ethyl-substituted products . The reaction proceeds through the following mechanism:

- Initial nucleophilic attack on the carbonyl carbon

- Formation of an intermediate diazonium species

- Elimination of nitrogen gas to generate the final product

Methylation Reactions

When compared to diazomethane, this compound shows higher selectivity for alkylating oxygen atoms . The relative ratio of O2:O4:N-3 ethyl products is 1:1:2, demonstrating distinct reactivity from diazomethane which gives a ratio of 1:2:16 .

Thermal Decomposition

This compound undergoes thermal decomposition similar to other diazo compounds, with the following characteristics:

| Property | Value |

|---|---|

| Decomposition Temperature | 75-160°C |

| Energy Release | ~102 kJ/mol |

| Product Formation | Carbene intermediates |

The decomposition is highly exothermic and requires careful temperature control .

Cycloaddition Reactions

This compound participates in various cycloaddition reactions:

1,3-Dipolar Cycloadditions

Cyclopropanation

Reaction with Cyclohexanone

The reaction between this compound and cyclohexanone produces multiple products through competing pathways :

- Ring expansion products

- Addition products

- Rearrangement products

Mechanistic Studies

Recent investigations have revealed that this compound reactions proceed through:

Primary Pathways

The reactivity is influenced by:

This comprehensive analysis demonstrates that this compound serves as a versatile reagent in organic synthesis, with distinct advantages over other diazo compounds in certain applications. Its unique reactivity pattern makes it particularly useful in selective alkylation and cycloaddition reactions.

科学研究应用

Organic Synthesis

1.1 Cycloaddition Reactions

Diazoethane is particularly valuable in cycloaddition reactions, where it can generate carbenes that react with multiple substrates. For instance, trifluoro this compound has been extensively studied for its ability to participate in dipolar cycloaddition reactions with vinyl sulfones, leading to the formation of sulfone- and fluoroalkyl-disubstituted pyrazolines. These reactions have been optimized in both batch and continuous flow processes, demonstrating scalable synthesis potential .

1.2 Carbene Generation

The ability of diazo compounds to generate carbenes makes them crucial in synthetic organic chemistry. Carbenes derived from this compound can engage in a variety of transformations, including cyclopropanation and olefination reactions. The interaction of diazo compounds with metalloporphyrins facilitates these transformations, highlighting the importance of this compound in catalysis .

Chemical Biology

2.1 Chemical Probes

In chemical biology, diazo compounds serve as chemical probes for studying biomolecules. Stabilized diazo compounds can selectively modify proteins and nucleic acids without disrupting their biological function. For example, diazoacetyl derivatives have been used to append fluorescent tags to proteins, enabling visualization and tracking within cellular systems .

2.2 Anticancer Research

Diazo compounds such as 6-diazo-5-oxo-norleucine (DON) have shown promise in anticancer research due to their ability to inhibit specific enzymes involved in nucleotide biosynthesis. DON has entered early-stage clinical trials for its efficacy against various cancers, including lymphomas and carcinomas . Similarly, diazo-containing analogs of amino acids have been explored for their potential as therapeutic agents against asparagine-dependent tumors .

Polymer Science

3.1 Polymerization Processes

Diazo compounds are also utilized in polymer science for the synthesis of novel materials. Their ability to generate reactive intermediates allows for the development of new polymerization techniques. Recent studies have highlighted the use of fluorinated diazo compounds in creating fluorine-substituted polymers, which exhibit unique properties suitable for advanced applications .

3.2 Surface Chemistry

In surface chemistry, diazo compounds can modify surfaces through covalent bonding, enhancing the properties of materials such as coatings and adhesives. The reactivity of diazo groups allows for functionalization that can improve adhesion and durability .

Summary Table: Applications of this compound

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Cycloaddition reactions; carbene generation | Versatile reactant; scalable synthesis |

| Chemical Biology | Chemical probes; anticancer research | Selective modification; therapeutic potential |

| Polymer Science | Polymerization processes; surface chemistry | Development of novel materials; enhanced properties |

作用机制

The mechanism of action of diazoethane involves the generation of carbenes, which are highly reactive intermediates. These carbenes can insert into carbon-hydrogen bonds, leading to the formation of new carbon-carbon bonds. The diazo group (N=N) in this compound is responsible for the generation of carbenes through the loss of nitrogen gas (N₂).

相似化合物的比较

Similar Compounds

Diazomethane (CH₂N₂): Similar to diazoethane, diazomethane is a diazo compound known for its use in methylation reactions and cyclopropanation.

Diazoacetate (C₂H₂N₂O₂): Another diazo compound used in organic synthesis, particularly in the preparation of α-diazo ketones.

Trimethylsilyldiazomethane (C₄H₁₀N₂Si): A safer alternative to diazomethane, used in similar reactions but with reduced risk of explosion.

Uniqueness of this compound

This compound is unique due to its specific reactivity and the types of reactions it can undergo. Its ability to generate carbenes makes it a valuable reagent in organic synthesis, particularly for the formation of cyclopropane derivatives and the homologation of carboxylic acids. its highly reactive and explosive nature requires careful handling and limits its use to specialized laboratory settings.

生物活性

Diazoethane, a simple diazo compound, has garnered attention in the field of chemical biology due to its unique reactivity and potential applications in modifying biomolecules. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and specific case studies that illustrate its utility in biological research.

Overview of Diazo Compounds

Diazo compounds are characterized by the presence of a diazo group (), which imparts significant reactivity. This compound, specifically, is known for its ability to participate in various chemical transformations, making it a valuable reagent in synthetic organic chemistry. The biological implications of diazo compounds are vast, as they can interact with nucleic acids, proteins, and other biomolecules, leading to modifications that can be exploited for research and therapeutic purposes.

The biological activity of this compound primarily stems from its ability to generate reactive intermediates that can modify nucleophilic sites on biomolecules. The following mechanisms are notable:

- Radical Formation : Upon thermal or photolytic decomposition, diazo compounds can generate radicals that facilitate reactions with biomolecules.

- Chemical Probing : this compound can be used as a chemical probe to label proteins and nucleic acids selectively, allowing for the study of their structures and functions.

- Cross-Linking : The reactivity of diazo groups enables cross-linking between biomolecules, which can be useful in studying protein-protein interactions or stabilizing protein structures.

1. Modification of Nucleic Acids

A study demonstrated that diazo compounds could modify RNA by targeting phosphate moieties. This modification was shown to affect translational activity, providing insights into RNA functionality and stability. Specifically, the Bhc-caged green fluorescent protein (GFP) mRNA was modified using diazo compounds, leading to controlled activation upon UV light exposure .

2. Protein Labeling

This compound has been employed in the selective modification of proteins. Research indicates that diazo compounds can react with specific amino acid residues within proteins, allowing for targeted labeling. For instance, diazoacetamide derivatives have been utilized to label glycosylation sites on cell surfaces, facilitating the study of glycoprotein dynamics in living cells .

3. Antitumor Activity

Some studies have explored the antitumor properties of diazo compounds derived from natural products. For example, derivatives such as 6-diazo-5-oxo-norleucine (DON) have shown significant inhibitory effects on amidotransferases involved in nucleotide biosynthesis. DON is currently under investigation for its potential therapeutic applications against various cancers .

Data Table: Biological Activities of Diazo Compounds

属性

IUPAC Name |

diazoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2/c1-2-4-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXALCKAKGDNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149710 | |

| Record name | Ethane, diazo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-96-0 | |

| Record name | Diazoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, diazo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, diazo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。